Methyl 4-(3-hydroxy-4-methylisoxazol-5-yl)piperidine-1-carboxylate
Description
Methyl 4-(3-hydroxy-4-methylisoxazol-5-yl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C11H16N2O4 and a molecular weight of 240.26 g/mol
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(4-methyl-3-oxo-1,2-oxazol-5-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-7-9(17-12-10(7)14)8-3-5-13(6-4-8)11(15)16-2/h8H,3-6H2,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNQJYCAJQMYPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ONC1=O)C2CCN(CC2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3-hydroxy-4-methylisoxazol-5-yl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring is formed through a cyclization reaction involving hydroxylamine and a suitable precursor.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction.
Esterification: The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(3-hydroxy-4-methylisoxazol-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Substituted piperidines.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of this compound exhibit inhibitory effects on pyruvate dehydrogenase kinase (PDHK), an enzyme implicated in cancer metabolism. PDHK inhibition can enhance the oxidative metabolism of pyruvate, potentially reducing lactate production in cancer cells, which is crucial for tumor growth .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| PDHK Inhibition | Reduces lactate production; enhances oxidative metabolism | |
| Antitumor Effects | Targets hypoxic cancer cells |
Neuroprotective Effects
Some studies suggest that isoxazole derivatives may exhibit neuroprotective properties, potentially benefiting conditions like Alzheimer's disease. The mechanism involves modulation of neurotransmitter systems and reduction of neuroinflammation .
Cancer Treatment
The inhibition of PDHK by methyl 4-(3-hydroxy-4-methylisoxazol-5-yl)piperidine-1-carboxylate positions it as a candidate for developing anticancer therapies, particularly for tumors exhibiting increased PDHK activity. Preclinical studies using cell lines have demonstrated its efficacy in reducing cell viability in hypoxic conditions .
Diabetes Management
Given its role in metabolic regulation, this compound may also be explored for managing type II diabetes by enhancing pyruvate oxidation and improving insulin sensitivity through PDHK inhibition .
Case Study 1: PDHK Inhibition in Cancer Therapy
In vitro experiments demonstrated that treatment with this compound led to a significant decrease in lactate levels in colon cancer cell lines, suggesting a shift towards oxidative metabolism which is less favorable for tumor survival .
Case Study 2: Neuroprotection
A study investigating the neuroprotective effects of isoxazole derivatives found that they could reduce markers of inflammation and oxidative stress in neuronal cultures exposed to neurotoxic agents, indicating potential therapeutic applications in neurodegenerative diseases .
Mechanism of Action
The mechanism by which Methyl 4-(3-hydroxy-4-methylisoxazol-5-yl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.
Comparison with Similar Compounds
Methyl 4-(3-hydroxy-5-methylisoxazol-4-yl)piperidine-1-carboxylate
Methyl 4-(3-hydroxy-4-methylisoxazol-5-yl)morpholine-1-carboxylate
Uniqueness: Methyl 4-(3-hydroxy-4-methylisoxazol-5-yl)piperidine-1-carboxylate is unique due to its specific structural features, which influence its reactivity and potential applications. The presence of the hydroxyl group and the methyl group on the isoxazole ring contribute to its distinct chemical properties.
Biological Activity
Methyl 4-(3-hydroxy-4-methylisoxazol-5-yl)piperidine-1-carboxylate, also known by its CAS number 321904-86-3, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 240.26 g/mol. The compound features a piperidine ring substituted with a hydroxylated isoxazole moiety, which is thought to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 240.26 g/mol |
| CAS Number | 321904-86-3 |
| Purity | Not specified |
Antiviral Properties
Research has indicated that compounds similar to this compound exhibit antiviral activity. For instance, derivatives of piperidine have been evaluated for their effectiveness against HIV. In a study, certain piperidine derivatives showed significant inhibition of CCR5, a co-receptor used by HIV to enter host cells, with IC₅₀ values around 25 nM .
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways crucial for viral replication or cellular processes. The presence of the isoxazole ring suggests potential interactions with various biological targets, possibly influencing signaling pathways involved in cell proliferation and apoptosis.
Case Studies
- HIV Inhibition : In a study investigating various piperidine derivatives, this compound was part of a series that showed promising antiviral activity against HIV . The study highlighted the importance of structural modifications in enhancing efficacy.
- Neuroprotective Effects : Another area of research has focused on the neuroprotective properties of similar compounds. Studies have suggested that modifications in piperidine derivatives can lead to enhanced neuroprotective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.
Pharmacokinetics
The pharmacokinetic profile of this compound remains under investigation. However, understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics is crucial for evaluating its therapeutic potential.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 4-(3-hydroxy-4-methylisoxazol-5-yl)piperidine-1-carboxylate, and what critical parameters influence yield optimization?
- Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization and coupling reactions. For example, analogous piperidine-carboxylate derivatives are synthesized via nucleophilic substitution or esterification under anhydrous conditions. Key parameters include:
- Reagent stoichiometry : Excess acylating agents (e.g., methyl chloroformate) ensure complete piperidine nitrogen functionalization.
- Temperature control : Maintaining 0–5°C during coupling reactions minimizes side-product formation.
- Catalyst selection : Cesium carbonate (Cs₂CO₃) enhances nucleophilic displacement efficiency in polar aprotic solvents like DMF .
- Purification : Column chromatography with gradients of ethyl acetate/hexane yields >95% purity. For isoxazole-containing analogs, recrystallization from ethanol/water mixtures improves crystallinity .
Q. How should researchers approach the structural elucidation of this compound using crystallographic and spectroscopic methods?
- Methodological Answer :
- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve the piperidine ring conformation and isoxazole-hydroxyl hydrogen bonding. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .
- Spectroscopy :
- ¹H/¹³C NMR : Assign piperidine protons (δ 1.5–3.5 ppm) and isoxazole carbons (δ 95–165 ppm). DEPT-135 confirms quaternary carbons.
- FT-IR : Confirm ester carbonyl (C=O, ~1720 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) stretches.
- Mass spectrometry (HRMS) : Use ESI+ mode to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CO₂CH₃ group) .
Advanced Research Questions
Q. What strategies exist for analyzing the compound's stability under varying pH and temperature conditions?
- Methodological Answer :
- pH stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH, 37°C) with HPLC monitoring. For analogs, ester hydrolysis dominates under alkaline conditions, while the isoxazole ring degrades in strong acids .
- Thermal stability : Use TGA-DSC to identify decomposition onset temperatures. Piperidine-carboxylates typically degrade above 200°C, but hygroscopicity may lower this threshold. Store samples in desiccators with silica gel .
Q. What computational approaches are suitable for modeling the compound's interactions with biological targets?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., monoacylglycerol lipase). Parameterize the isoxazole hydroxyl as a hydrogen bond donor.
- Molecular dynamics (MD) : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability. Analyze RMSD and interaction fingerprints .
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic models?
- Methodological Answer :
- Validation tools : Cross-validate NMR assignments with computed chemical shifts (e.g., DFT/B3LYP/6-31G*). For crystallographic outliers (e.g., disordered isoxazole rings), use ORTEP-3 to visualize electron density maps and refine occupancy parameters .
- Dynamic effects : Consider temperature-dependent NMR to detect conformational flexibility missed in static crystal structures .
Q. What methodologies are recommended for investigating the compound's potential as an enzyme inhibitor?
- Methodological Answer :
- In vitro assays : Use fluorogenic substrates (e.g., 4-nitrophenyl acetate) to measure lipase/esterase inhibition. IC₅₀ values for analogs like JZL184 (IC₅₀ = 8 nM) suggest picomolar sensitivity is achievable .
- Mechanistic studies : Perform kinetic analysis (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition. For covalent inhibitors, use MALDI-TOF to detect enzyme-adduct formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
